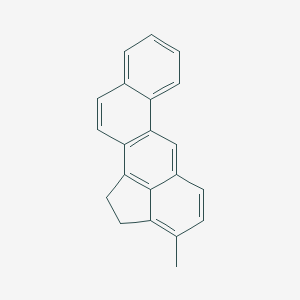

3-Methylcholanthrene

概要

説明

準備方法

合成経路と反応条件

プソイドトロピンは、さまざまな方法で合成できます。一般的なアプローチの1つは、酵母におけるトロピンとプソイドトロピンの生合成です。 この方法は、サッカロミセス・セレビシエに再構築された6段階の生合成経路を利用し、それぞれ0.13 mg/Lと0.08 mg/Lの力価でトロピンとプソイドトロピンを生成します。 . このプロセスには、タンパク質発現および精製のために組換えプラスミドと特定の株の大腸菌および酵母を使用することが含まれます。 .

工業的生産方法

プソイドトロピンの工業的生産は、通常、植物源からのトロパンアルカロイドの抽出と精製を含みます。 分析方法は、薄層クロマトグラフィー、ガスクロマトグラフィー、高速液体クロマトグラフィー、およびキャピラリー電気泳動などがあります。 . これらの技術は、さまざまな生物学的マトリックス中のトロパンアルカロイドを分離および検出するために使用されます。

化学反応の分析

反応の種類

プソイドトロピンは、酸化、還元、置換など、いくつかのタイプの化学反応を受けます。 たとえば、シトクロムP450酵素は、さまざまなN-脱メチル化修飾トロパンアルカロイドの生合成の初期段階で、N-脱メチル化と環水酸化反応を触媒します。 .

一般的な試薬と条件

プソイドトロピンを含む反応で使用される一般的な試薬には、シトクロムP450酵素、マロニル-コエンザイムA、およびベンゾイル-CoAが含まれます。 . これらの反応は、通常、さまざまな生成物の形成を促進する特定の条件下で行われます。

生成される主要な生成物

プソイドトロピンを含む反応から生成される主要な生成物には、N-脱メチル化修飾トロパンアルカロイドと短鎖アシル基を持つO-アシルプソイドトロピンエステルが含まれます。 . これらの生成物は、他の生物活性化合物の生合成における重要な中間体です。

科学研究への応用

プソイドトロピンは、さまざまな分野でいくつかの科学研究への応用があります。

科学的研究の応用

Carcinogenesis Studies

Induction of Tumors in Animal Models

3-MC is extensively used in animal models to study the mechanisms of carcinogenesis. Research has demonstrated that a single subcutaneous administration of 3-MC can lead to a significant increase in tumor incidence when combined with tumor promoters such as TPA (12-O-tetradecanoylphorbol-13-acetate). In a modified murine two-stage carcinogenesis model, mice treated with 0.5 mg of 3-MC followed by TPA developed fibrosarcomas at an increased rate, highlighting its role as a potent carcinogen .

Case Study: Hormetic Dose Response

Recent studies have examined the hormetic dose-response model concerning 3-MC. This model suggests that low doses of carcinogens like 3-MC may exhibit stimulatory effects, while high doses lead to inhibitory responses. This has significant implications for risk assessment and toxicology, as it challenges traditional views on dose-response relationships in carcinogenicity .

Biochemical Pathway Research

Oxidative Stress and Glutathione Synthesis

Research indicates that chronic exposure to 3-MC affects cellular antioxidant levels, particularly glutathione (GSH), which is crucial for cellular defense against oxidative stress. A study found that liver cells transformed by 3-MC exhibited decreased GSH levels, making them more susceptible to oxidative damage. This highlights the compound's role in disrupting normal metabolic pathways and enhancing oxidative stress .

Metabolomics Analysis

Advanced metabolomics techniques have been employed to analyze the effects of 3-MC on cellular metabolism. Studies utilizing high-resolution magic angle spinning NMR spectroscopy revealed significant alterations in the transsulfuration pathway, which is responsible for GSH synthesis. Such insights are vital for understanding the biochemical impacts of PAHs on cellular health and disease progression .

Toxicological Assessments

Predictive Models for Carcinogenicity

The application of machine learning and predictive modeling has been explored to assess the carcinogenic potential of compounds like 3-MC. One study developed a General Regression Neural Network (GRNN) model that achieved high accuracy in predicting the carcinogenic potency of various chemicals based on their structural properties and biological activation mechanisms . This approach can facilitate risk assessments and regulatory decisions regarding chemical safety.

Environmental Health Research

Breast Cancer Epidemiology

In epidemiological studies, 3-MC has been identified as a significant compound linked to mammary gland tumors in rodent models. Its use in research helps elucidate the environmental factors contributing to breast cancer risk, providing essential data for public health initiatives aimed at reducing exposure to known carcinogens .

Data Table: Summary of Applications

作用機序

プソイドトロピンの作用機序には、他のトロパンアルカロイドの生合成における前駆体としての役割が含まれます。 シトクロムP450酵素は、さまざまなN-脱メチル化修飾トロパンアルカロイドの形成につながる、N-脱メチル化と環水酸化を含む重要な反応を触媒します。 . これらの反応は、結果として生じる化合物の構造的多様性と生物活性にとって重要です。

類似の化合物との比較

プソイドトロピンは、トロピン、アトロピン、スコポラミンなどの他のトロパンアルカロイドに似ています。 それは、その構造と生合成経路においてユニークです:

トロピン: ヒドロキシル基の立体配置が異なる、プソイドトロピンの異性体。

アトロピン: ヒヨスチアミンラセミ体混合物であり、抗コリン薬として使用されます。.

スコポラミン: 乗り物酔いと筋肉のけいれんの治療に使用される抗コリン薬。.

プソイドトロピンのユニークな生合成経路とその他の生物活性化合物の形成における前駆体としての役割は、自然および合成の両方の文脈におけるその重要性を強調しています。

類似化合物との比較

Pseudotropine is similar to other tropane alkaloids, such as tropine, atropine, and scopolamine. it is unique in its structure and biosynthetic pathway:

Tropine: An isomer of pseudotropine with a different stereochemistry at the hydroxyl group.

Atropine: A racemic mixture of hyoscyamine, used as an anticholinergic drug.

Scopolamine: An anticholinergic drug used to treat motion sickness and muscle spasms.

Cocaine: A stimulant derived from the Coca plant, structurally related to pseudotropine.

Pseudotropine’s unique biosynthetic pathway and its role as a precursor in the formation of other bioactive compounds highlight its importance in both natural and synthetic contexts.

生物活性

3-Methylcholanthrene (3-MC) is a polycyclic aromatic hydrocarbon (PAH) recognized for its potent carcinogenic and mutagenic properties. This compound has been extensively studied for its biological activity, particularly its interactions with cellular mechanisms and its effects on various biological systems. This article provides a comprehensive overview of the biological activity of 3-MC, highlighting its metabolic activation, mutagenicity, effects on cell proliferation, and implications in carcinogenesis.

Metabolic Activation

3-MC undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive metabolites that exhibit significant mutagenic activity. Research indicates that various metabolites of 3-MC, such as 1-hydroxy-3-methylcholanthrene and 1,9,10-trihydroxy-9,10-dihydro-3-methylcholanthrene, are more potent than the parent compound itself in inducing mutations in bacterial and mammalian cells .

Table 1: Mutagenic Potency of 3-MC and Its Metabolites

| Compound | Mutagenicity (relative to 3-MC) | Source of Activation |

|---|---|---|

| This compound | 1x | Hepatic microsomes |

| 1-Hydroxy-3-methylcholanthrene | 10x | Hepatic microsomes |

| 1,9,10-Trihydroxy-9,10-dihydro-3-methylcholanthrene | 20x | Purified monooxygenase system |

| 2-Hydroxy-3-methylcholanthrene | ~1x | Both systems |

| This compound-2-one | 2x | Both systems |

This data illustrates that the mutagenic potential of 3-MC is significantly enhanced by its metabolites, which highlights the importance of metabolic activation in determining the biological effects of this compound.

The biological activity of 3-MC is closely linked to its role as a ligand for the aryl hydrocarbon receptor (AhR). Upon binding to AhR, 3-MC activates signaling pathways that lead to alterations in gene expression related to cell proliferation and differentiation. For instance, studies have shown that exposure to 3-MC inhibits the proliferation and differentiation of osteoblasts in vitro, suggesting a potential impact on bone health .

Genotoxicity and Carcinogenicity

The genotoxic effects of 3-MC have been well-documented. In transgenic mouse models, exposure to 3-MC resulted in increased DNA adduct formation and mutations in liver cells. Specifically, a study demonstrated that treatment with a single dose of 80 mg/kg led to significant increases in cell proliferation and DNA adducts over time .

Case Study: Transgenic Big Blue Mice

In a notable case study involving transgenic Big Blue mice, researchers found that after administration of 3-MC, there was a marked increase in nuclear enlargement and cell proliferation within the liver. The formation of DNA adducts was observed alongside these changes, indicating a direct link between exposure to 3-MC and mutagenesis .

Effects on Cellular Mechanisms

Research has also indicated that chronic exposure to 3-MC can lead to oxidative stress and alterations in cellular antioxidant levels. Specifically, cells exposed to 3-MC showed decreased levels of glutathione (GSH), an important antioxidant, which may contribute to the compound's toxicological profile . This depletion can exacerbate oxidative damage and promote carcinogenic processes.

Tumorigenesis

The tumorigenic potential of 3-MC has been demonstrated through various experimental models. For example, administration of a single dose of this compound resulted in tumor formation at the injection site in mouse models without the need for additional carcinogen exposure . This finding underscores the potency of 3-MC as a chemical carcinogen.

特性

IUPAC Name |

3-methyl-1,2-dihydrobenzo[j]aceanthrylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQNQXQZIWHJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16 | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020862 | |

| Record name | 3-Methylcholanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methylcholanthrene appears as yellow crystals or solid. (NTP, 1992), Pale yellow solid; [Merck Index] Faintly yellow fine crystals; [Aldrich MSDS] | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

536 °F at 80 mmHg (NTP, 1992), 280 °C at 80 mm Hg | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), In water, 2.8X10-3 mg/L at 24-27 °C (average of 6 measured values from literature), In water, 2.9X10-3 mg/L at 25 °C, Soluble in xylene, toluene; slightly solubloe in amyl alcohol, Soluble in benzene, 3-Methyl cholanthrene solubility in a mixed lipid/sodium taurocholate bile salt system was minimal below the critical miocelle concentration of the bile salt. | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.28 g/cu cm at 20 °C | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.85e-07 mmHg at 68 °F (NTP, 1992), 0.0000038 [mmHg], 4.3X10-8 mm Hg at 25 °C | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... The mechanisms involved in 3-methylcholanthrene (MC) activation of c-fos and c-jun gene expression were examined in /this/ study. Evidence is presented that stimulation of c-fos transcription by MC involves a signal transduction pathway, which includes activation of the small G protein Ras, Raf-1 kinase, and the mitogen-activated protein (MAP) kinases, ERK1 and ERK2. Furthermore, phorbol 12-myristate 13-acetate, which uses both protein kinase C and protein-tyrosine kinase activities to induce c-fos promoter, may share a common pathway with MC downstream of Ras. The signal transduction pathway induced by MC to stimulate c-jun promoter involves Ras activation and the JNK group of MAP-kinases. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles from benzene, Yellow crystals, Pale yellow, slender prisms from benzene plus ether | |

CAS No. |

56-49-5 | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcholanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methylcholanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benz[j]aceanthrylene, 1,2-dihydro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylcholanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcholanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214U33M1RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

354 to 356 °F (NTP, 1992), 178 °C | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。